2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Beschreibung
This compound is a benzamide derivative featuring a methoxy-substituted aromatic ring and a 4-methylpiperazine ethyl chain. Its structure enables interactions with biological targets such as ion channels and receptors. Notably, it exhibits an IC50 of 19,952.62 nM against hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 4, suggesting moderate inhibitory activity .
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)20(17-8-10-18(27-2)11-9-17)16-23-22(26)19-6-4-5-7-21(19)28-3/h4-11,20H,12-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMXKBZCZFAOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system.
Mode of Action
The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby inhibiting the autophosphorylation of ALK, downstream signaling pathways, and ultimately, the proliferation of ALK-dependent cancer cells.
Biochemical Pathways
The inhibition of ALK by the compound affects several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways. These pathways are involved in cell cycle regulation, survival, and proliferation. The inhibition of ALK leads to the suppression of these pathways, thereby inhibiting tumor growth.
Result of Action
The result of the compound’s action is the inhibition of tumor growth in ALK-dependent cancers. By selectively inhibiting ALK, the compound suppresses the proliferation of cancer cells and induces cell death.
Biologische Aktivität
2-Methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that belongs to the class of benzamides. Its structure includes a methoxy group, a piperazine moiety, and a benzamide backbone, which are commonly associated with various pharmacological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.5 g/mol. The presence of functional groups such as methoxy and piperazine suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O3 |
| Molecular Weight | 383.5 g/mol |
| Structure Features | Benzamide backbone, methoxy group, piperazine moiety |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzamides have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's potential as an anticancer agent is supported by its structural similarity to other known anticancer drugs.
- Mechanism of Action :
- Apoptosis Induction : Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some analogs have demonstrated the ability to halt cell proliferation by interfering with cell cycle progression.
Neuropharmacological Effects
The compound may also influence neurotransmitter systems due to the presence of the piperazine group, which is known for its interaction with serotonin receptors.
- Serotonin Receptor Modulation : Research has shown that piperazine derivatives can act as antagonists or agonists at serotonin receptors, potentially affecting mood and anxiety disorders.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various benzamide derivatives on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methoxy-N-[...]-benzamide | MCF-7 | 15.63 | Apoptosis induction via caspase-3 |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
Case Study 2: Neuropharmacological Assessment
Another study investigated the effects of piperazine-containing compounds on serotonin receptor activity. The findings revealed that these compounds could significantly enhance serotonin release in neuronal cultures, indicating potential applications in treating mood disorders.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperazine Moieties
Compound 1e
- Structure: N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-4-(4-methylpiperazin-1-yl)-benzamide.
- Properties : Yield (65.36%), melting point (177.8–179.2°C).
- Key Difference : Incorporates a chlorobenzyl-thiazole group, enhancing lipophilicity compared to the target compound.
- Biological Activity : Inhibits cancer cell proliferation (HepG2, Hela) in MTT assays .
Compound 3i
- Structure : N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
- Properties : Synthesized via alkylation (55% yield).
- Key Difference : Ethoxy linker and thiophene substitution improve D3 receptor binding affinity .
p-MPPI and p-MPPF
- Structures : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) and its fluoro analog (p-MPPF).
- Key Differences : Halogen substituents (I vs. F) modulate 5-HT1A receptor antagonism. p-MPPF shows higher potency (ID50 = 3 mg/kg vs. 5 mg/kg for p-MPPI) in hypothermia assays .
Pharmacokinetic and Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
Substituent Effects :
- Methoxy groups enhance metabolic stability but reduce solubility.
- Halogenation (e.g., iodine in p-MPPI) increases receptor binding affinity but may limit blood-brain barrier penetration .
Linker Optimization :
- Ethylene glycol linkers (e.g., in Compound 3i) improve pharmacokinetics compared to rigid aromatic linkers .
Piperazine Role :
- 4-Methylpiperazine in the target compound contributes to basicity (pKa ~8.5), influencing ion channel interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
